

Solutol® HS-15: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Solutol HS-15

Cat. No.: B8082359

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS-15 (now commercially known as Kolliphor® HS 15). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Solutol® HS-15, or Macrogol 15 Hydroxystearate, is a non-ionic solubilizer and emulsifying agent. It is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1] This reaction results in a mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a smaller fraction of free polyethylene glycol (about 30%).[2]

The amphiphilic nature of Solutol® HS-15, stemming from its lipophilic 12-hydroxystearic acid component and its hydrophilic polyethylene glycol chains, makes it an effective solubilizing agent for poorly water-soluble compounds, a critical attribute in pharmaceutical formulation.[3]

General Properties

| Property | Description | Citations |
|-------------------|---|-----------|
| Synonyms | Kolliphor® HS 15, Macrogol 15 Hydroxystearate, Polyoxyl 15 Hydroxystearate, Polyethylene Glycol 12-hydroxystearate | [1] |
| CAS Number | 70142-34-6; 61909-81-7 | [1] |
| Molecular Formula | $(C_2H_4O)_n C_{18}H_{36}O_3$ | [1] |
| Appearance | A yellowish-white paste or waxy mass at room temperature, becoming a liquid at approximately 30°C. | [4][5] |
| Odor | Almost odorless. | [5] |
| Solubility | Soluble in water, ethanol, and 2-propanol, forming clear solutions. Its solubility in water decreases with increasing temperature. It is insoluble in liquid paraffin. | [4] |
| Stability | Chemically stable. Prolonged exposure to heat may cause reversible physical separation. Aqueous solutions can be heat-sterilized. Stable for at least 24 months in unopened, airtight containers at room temperature. | [5] |

Quantitative Physicochemical Data

| Parameter | Value | Citations |
|--------------------------------------|--|-----------|
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [3] |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | [3] |
| Micelle Size | 10 - 15 nm (hydrodynamic radius) | [3] |
| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |
| Melting/Freezing Point | Approximately 25-30°C | [5][6] |
| Acid Value | ≤ 1 mg KOH/g | [1] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [1] |
| Saponification Value | 53 - 63 mg KOH/g | [1] |
| Water Content | ≤ 0.5% | [1] |
| Residue on Ignition | ≤ 0.3% | [1] |
| Peroxide Value | ≤ 3 meq/Kg | [1] |

Experimental Protocols

This section details the methodologies for determining key parameters of Solutol® HS-15.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

The CMC of Solutol® HS-15 is determined by monitoring the changes in the fluorescence emission spectrum of pyrene, a hydrophobic fluorescent probe.[7] In an aqueous environment, the ratio of the intensity of the first vibronic peak (I_1) to the third vibronic peak (I_3) of pyrene's emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar (aqueous) environment. As micelles form above the CMC, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I_1/I_3 ratio.

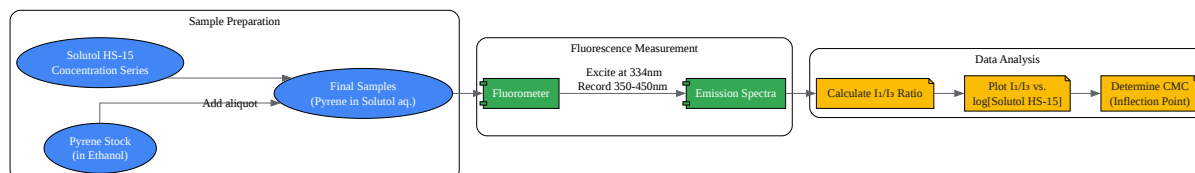
Materials:

- Solutol® HS-15
- Pyrene
- Ethanol (spectroscopic grade)
- Deionized water
- Volumetric flasks
- Fluorometer

Procedure:

- Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
- Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations, bracketing the expected CMC.
- To each Solutol® HS-15 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 2 μ M) to avoid excimer formation.[8]
- Allow the solutions to equilibrate.
- Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to 334 nm and record the emission spectrum from 350 nm to 450 nm. [9]
- Determine the intensities of the first (I_1) and third (I_3) vibronic peaks, typically around 372 nm and 383 nm, respectively.[9]
- Calculate the I_1/I_3 ratio for each Solutol® HS-15 concentration.
- Plot the I_1/I_3 ratio as a function of the logarithm of the Solutol® HS-15 concentration.

- The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the onset of micelle formation.



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Workflow for CMC determination using pyrene fluorescence.

Measurement of Micelle Size by Dynamic Light Scattering (DLS)

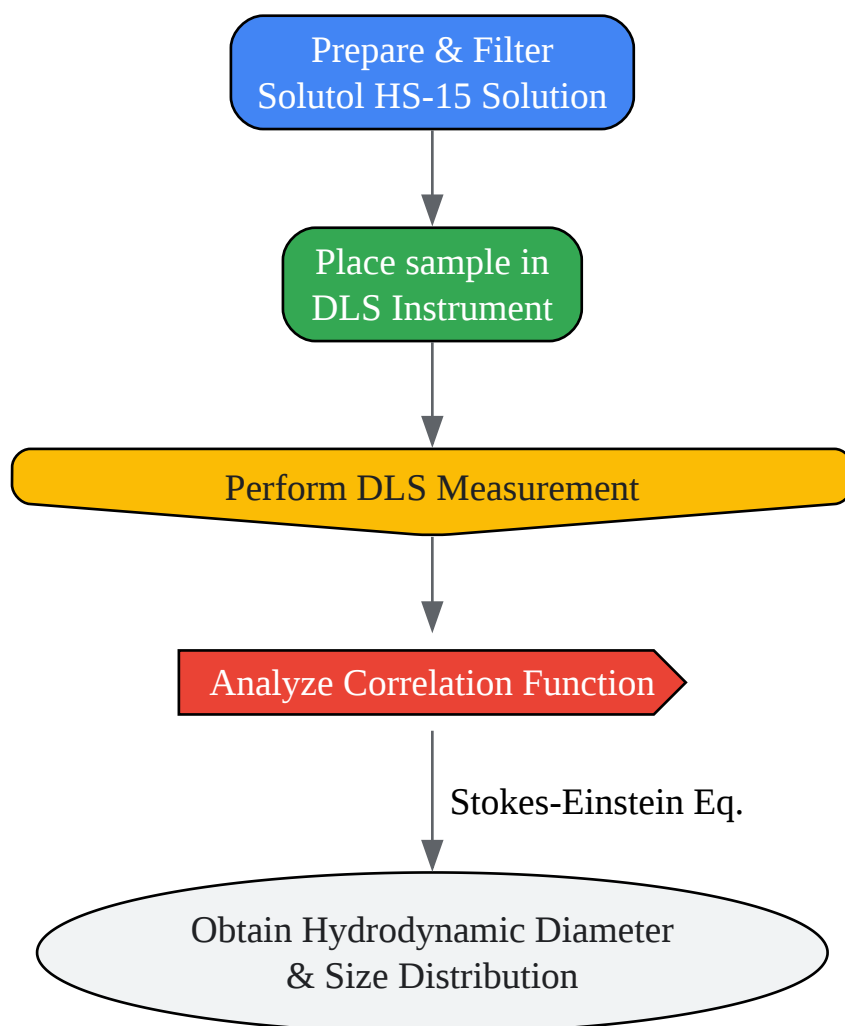
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[10] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the micelles. Larger particles move more slowly, causing the intensity of scattered light to fluctuate at a slower rate.

Materials:

- Solutol® HS-15 solution (above CMC)
- DLS instrument with a laser source
- Cuvettes

Procedure:

- Prepare a solution of Solutol® HS-15 at a concentration significantly above its CMC in the desired aqueous medium.
- Filter the solution through a fine-pore filter (e.g., 0.22 μm) directly into a clean, dust-free cuvette to remove any extraneous particles.
- Place the cuvette into the DLS instrument.
- Set the experimental parameters, including temperature, solvent viscosity, and refractive index.
- Initiate the measurement. The instrument's software will record the correlation function of the scattered light intensity.
- The software then calculates the diffusion coefficient (D) of the micelles and, using the Stokes-Einstein equation, determines their hydrodynamic diameter.
- The results are typically presented as a size distribution plot, showing the intensity, volume, or number distribution of the micelles.



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Experimental workflow for micelle size analysis by DLS.

Assessment of Cytotoxicity

The following are common in vitro assays to evaluate the potential cytotoxicity of Solutol® HS-15 on cell lines.

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

- Cell line of interest
- 96-well plates
- Complete cell culture medium
- Solutol® HS-15 solutions at various concentrations
- MTS reagent solution (containing an electron coupling reagent like PES)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of Solutol® HS-15. Include appropriate controls (untreated cells and a positive control for cytotoxicity).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 20 µL of MTS reagent solution to each well.[\[4\]](#)[\[5\]](#)
- Incubate for 1 to 4 hours at 37°C.[\[4\]](#)[\[5\]](#)
- Measure the absorbance of each well at 490 nm using a microplate reader.[\[4\]](#)[\[5\]](#)
- Calculate cell viability as a percentage relative to the untreated control cells.

The LDH assay is another common method to quantify cytotoxicity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the formation of a colored product.

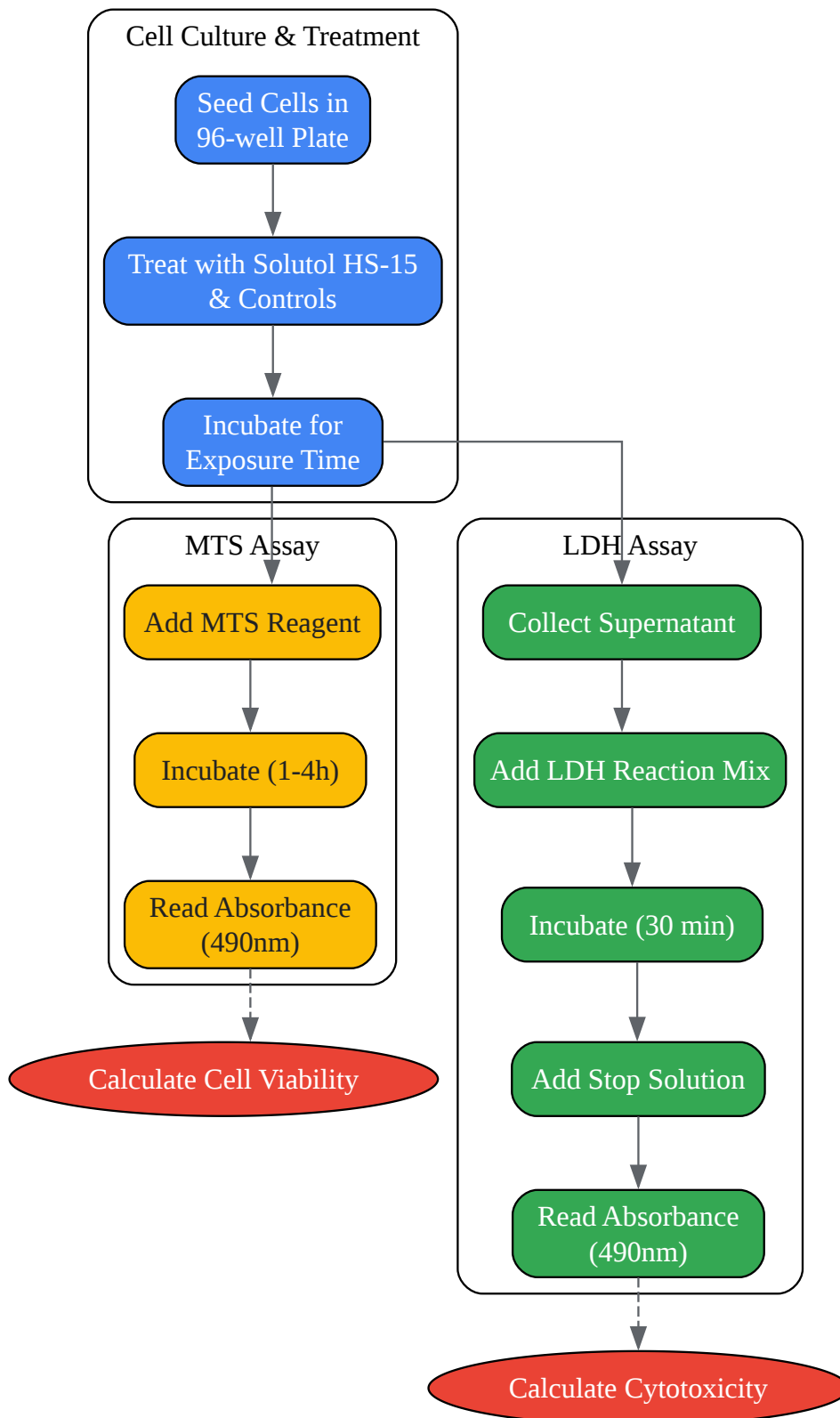
Materials:

- Cell line of interest
- 96-well plates

- Complete cell culture medium
- Solutol® HS-15 solutions at various concentrations
- LDH assay kit (containing substrate, cofactor, and dye)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and treat with various concentrations of Solutol® HS-15 as described for the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
- After the incubation period, carefully collect the cell culture supernatant from each well.
- Transfer the supernatant to a new 96-well plate.
- Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.[\[1\]](#)
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[\[11\]](#)
- Add the stop solution provided in the kit.[\[11\]](#)
- Measure the absorbance at the recommended wavelength (e.g., 490 nm).[\[1\]](#)
- Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.



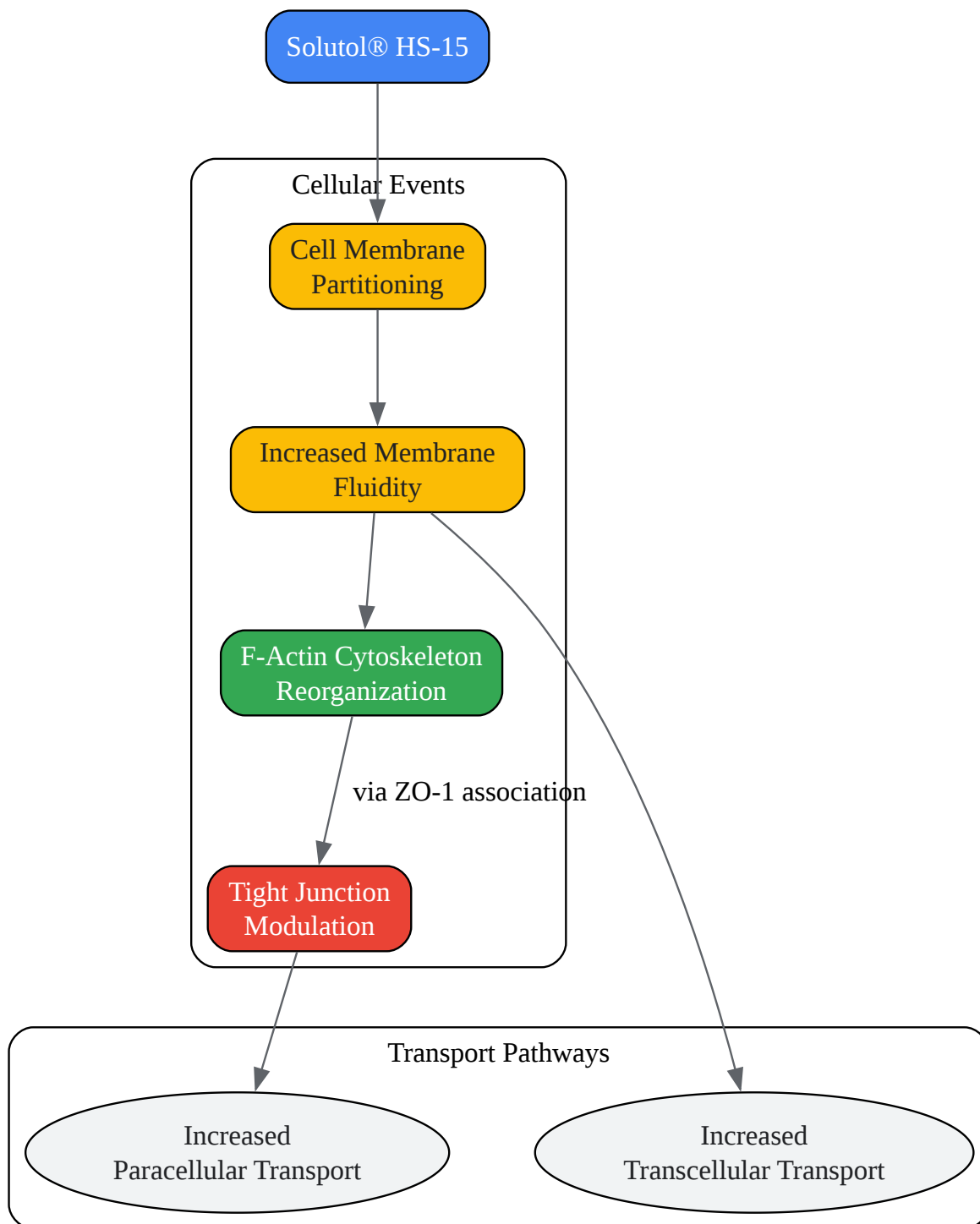
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Workflow for in vitro cytotoxicity assessment.

Mechanism of Permeability Enhancement

Solutol® HS-15 is known to enhance the permeability of various drugs across biological membranes. Its mechanism of action is multifaceted, primarily involving interactions with the cell membrane and subsequent effects on the cell's cytoskeleton and tight junctions.[7]

The proposed mechanism involves the partitioning of Solutol® HS-15 into the cell membrane, which leads to an increase in membrane fluidity. This alteration in the membrane structure can then trigger a cascade of intracellular events, including the reorganization of the F-actin cytoskeleton. Since tight junctions, which regulate paracellular transport, are linked to the actin cytoskeleton, their structure and function can be consequently modulated, leading to an increase in paracellular permeability.[7] Additionally, the increased membrane fluidity may also facilitate transcellular transport.



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Proposed mechanism of Solutol® HS-15-mediated permeability enhancement.

Conclusion

Solutol® HS-15 is a versatile and effective non-ionic solubilizer and permeability enhancer with a well-characterized physicochemical profile. Its ability to form micelles in aqueous solutions makes it invaluable for the formulation of poorly soluble drugs. The experimental protocols provided in this guide offer a foundation for researchers to assess its properties and effects in their specific applications. A thorough understanding of its mechanism of action in biological systems is crucial for its rational application in drug delivery and development.

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